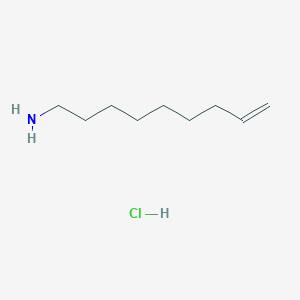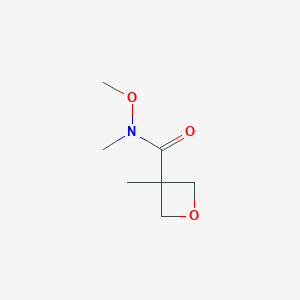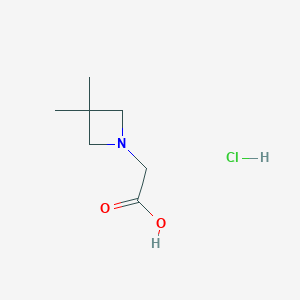
2-(3,3-ジメチルアゼチジン-1-イル)酢酸塩酸塩
概要
説明
科学的研究の応用
2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride has a wide range of applications in scientific research, including:
準備方法
The synthesis of 2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride typically involves the reaction of 3,3-dimethylazetidine with chloroacetic acid under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity .
化学反応の分析
2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
作用機序
The mechanism of action of 2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
類似化合物との比較
2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride can be compared with other similar compounds, such as:
2-(3,3-Dimethylazetidin-1-yl)acetic acid: This compound lacks the hydrochloride group and may exhibit different chemical and biological properties.
3,3-Dimethylazetidine: A precursor in the synthesis of the target compound, it has distinct reactivity and applications.
The uniqueness of 2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride lies in its specific structural features and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity .
特性
IUPAC Name |
2-(3,3-dimethylazetidin-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)4-8(5-7)3-6(9)10;/h3-5H2,1-2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYLSZIJODWYCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)CC(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


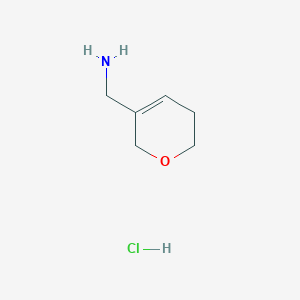



![2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B1382446.png)

![2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride](/img/structure/B1382449.png)
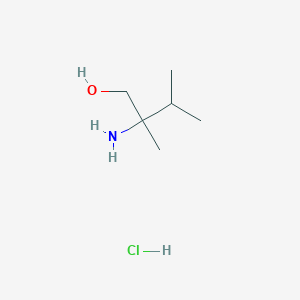

![[(2R,5R)-5-phenyloxolan-2-yl]methanamine hydrochloride](/img/structure/B1382453.png)
![{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol](/img/structure/B1382456.png)
![2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1382458.png)
